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Compound of Interest

3-(Methylamino)-4-nitrobenzoic
Compound Name: d
aci

Cat. No. B1604077

This in-depth technical guide provides a comprehensive overview of the spectroscopic
characterization of 3-(Methylamino)-4-nitrobenzoic acid. Designed for researchers,
scientists, and professionals in drug development, this document outlines the core principles
and expected data from key analytical techniques, even in the absence of extensive publicly
available experimental spectra for this specific molecule. By integrating theoretical knowledge
with data from analogous compounds, this guide offers a robust framework for the structural
elucidation and verification of 3-(Methylamino)-4-nitrobenzoic acid.

Introduction: The Molecular Profile

3-(Methylamino)-4-nitrobenzoic acid is a substituted aromatic carboxylic acid with the
molecular formula CsHsN204 and a molecular weight of 196.16 g/mol [1][2]. Its structure,
featuring a benzoic acid core with a methylamino group at position 3 and a nitro group at
position 4, makes it a molecule of interest in synthetic chemistry and potentially as a building
block in pharmaceutical development. Accurate spectroscopic analysis is paramount to confirm
its identity, purity, and structure.

Below is a diagram of the molecular structure of 3-(Methylamino)-4-nitrobenzoic acid.

Caption: Molecular structure of 3-(Methylamino)-4-nitrobenzoic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Proton and Carbon Skeleton

NMR spectroscopy is a fundamental technique for elucidating molecular structure in solution.
For 3-(Methylamino)-4-nitrobenzoic acid, both 1H and 13C NMR are critical for confirming the
substitution pattern of the aromatic ring and the presence of the functional groups.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the
amine proton, the methyl protons, and the carboxylic acid proton. The chemical shifts (8) are
influenced by the electron-withdrawing nitro group and the electron-donating methylamino

group.

Expected *H NMR Spectral Data:

Proton Expected Chemical Lo .
. ) Multiplicity Integration

Environment Shift (8, ppm)
Carboxylic Acid (- )

>10 Singlet (broad) 1H
COOH)
Aromatic Proton (H-5) 7.8-8.2 Doublet 1H
Aromatic Proton (H-6) 7.5-7.9 Doublet of doublets 1H

) Singlet or narrow
Aromatic Proton (H-2) ~7.0 1H
doublet

Amine Proton (-NH) 5.0-6.0 Singlet (broad) 1H
Methyl Protons (-CHs) 2.8-3.2 Singlet 3H

Causality Behind Experimental Choices and Interpretation:

o Solvent Selection: A deuterated polar solvent like DMSO-de is a suitable choice due to the
compound's polarity and to ensure the exchangeable protons of the carboxylic acid and
amine are observable.
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e Chemical Shifts: The nitro group's strong electron-withdrawing nature will deshield the ortho

proton (H-5), shifting it downfield. The methylamino group will have a shielding effect on its

ortho (H-2) and para (H-6) protons, shifting them upfield relative to the nitro-substituted

positions.

o Coupling Constants: The coupling between adjacent aromatic protons (H-5 and H-6) would

result in a doublet and a doublet of doublets, respectively. The magnitude of the coupling

constant (J-value) would be typical for ortho-coupling (7-9 Hz).

3C NMR Spectroscopy

The 3C NMR spectrum will provide information on the number of unique carbon environments.

Expected 3C NMR Spectral Data:

Carbon Environment

Expected Chemical Shift (6, ppm)

Carboxylic Acid Carbonyl (-COOH) 165 - 175
Aromatic Carbon (C-4, attached to -NOz2) 145 - 155
Aromatic Carbon (C-3, attached to -NHCHs) 140 - 150
Aromatic Carbon (C-1, attached to -COOH) 130 - 140
Aromatic Carbons (C-2, C-5, C-6) 110-130
Methyl Carbon (-CH3) 25-35

Expertise in Interpretation:

e The carbons directly attached to the electron-withdrawing nitro (C-4) and electron-donating

amino (C-3) groups will be significantly shifted downfield.

e The carboxylic acid carbonyl carbon will appear at the lowest field.

o The upfield methyl carbon signal will be sharp and distinct.
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Mass Spectrometry (MS): Molecular Weight and
Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining
structural information through fragmentation patterns.

Expected Mass Spectrometry Data:

e Molecular lon Peak (M*): The electron ionization (EI) mass spectrum should exhibit a
molecular ion peak at a mass-to-charge ratio (m/z) of 196, corresponding to the molecular
weight of the compound[1]. High-resolution mass spectrometry (HRMS) would confirm the
elemental composition as CsHsN20a.

Hypothetical Fragmentation Pathway:

A logical fragmentation pathway would involve the initial loss of neutral molecules like water
(H20) or carbon monoxide (CO) from the carboxylic acid group, or the loss of the nitro group
(NO2).

[M - OH]* -CO > [M - COOH]*+
m/z =179 m/z = 151
[CeHaN20a4]*"
m/z = 196 [M - NO2]*
m/z = 150

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of 3-(Methylamino)-4-nitrobenzoic acid]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1604077#spectroscopic-data-for-3-
methylamino-4-nitrobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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